
4,4,6-Trimethyl-2-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-2-propyl-1,3-dioxane is an organic compound with the molecular formula C10H20O2. It belongs to the class of dioxanes, which are heterocyclic acetals. This compound is characterized by its unique structure, which includes a six-membered ring with two oxygen atoms and several alkyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-propyl-1,3-dioxane typically involves the acetalization of aldehydes or ketones with diols. One common method is the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or strong acids are used to drive the reaction efficiently. The reaction temperature and time are optimized to maximize the selectivity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,6-Trimethyl-2-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4,4,6-Trimethyl-2-propyl-1,3-dioxane exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways involve interactions with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: A simpler dioxane with no alkyl substituents.
4,4,6-Trimethyl-1,3-dioxane: Similar structure but lacks the propyl group.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains additional functional groups.
Uniqueness
4,4,6-Trimethyl-2-propyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
5466-81-9 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4,4,6-trimethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-5-6-9-11-8(2)7-10(3,4)12-9/h8-9H,5-7H2,1-4H3 |
Clé InChI |
PGMLMEISMYASAA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1OC(CC(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



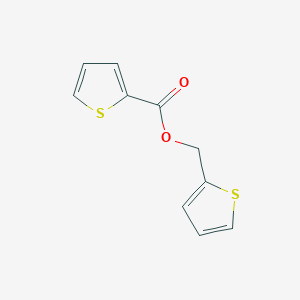
![(2E)-1-ethyl-2-[(2E,4E)-5-(1-ethylquinolin-1-ium-2-yl)penta-2,4-dienylidene]quinoline;4-methylbenzenesulfonate](/img/structure/B14743540.png)
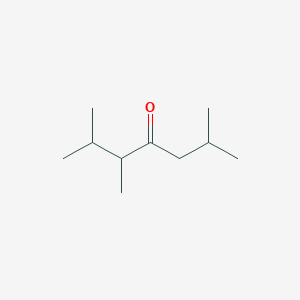
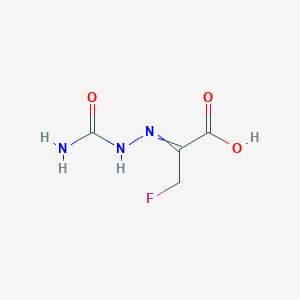
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)


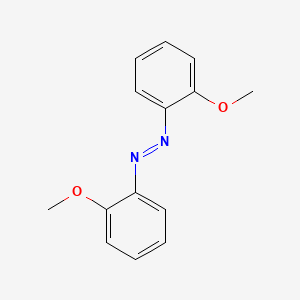
![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
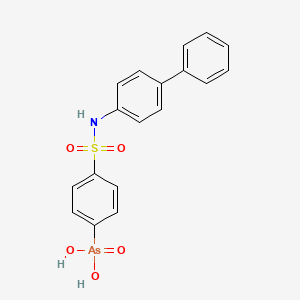

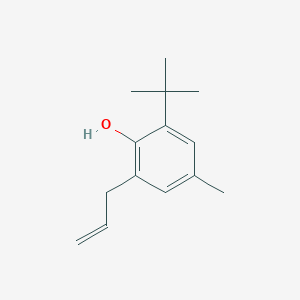
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
